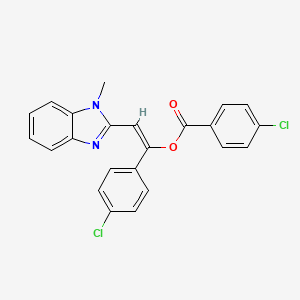
1-(4-chlorophenyl)-2-(1-methyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate
説明
1-(4-chlorophenyl)-2-(1-methyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate, also known as CMBV, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMBV belongs to the family of benzimidazole derivatives and has been found to exhibit promising properties in the treatment of various diseases, including cancer, inflammation, and microbial infections. In
作用機序
The mechanism of action of 1-(4-chlorophenyl)-2-(1-methyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate is not fully understood, but several studies have suggested that it acts by inducing apoptosis in cancer cells. 1-(4-chlorophenyl)-2-(1-methyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate has been found to upregulate the expression of pro-apoptotic genes such as Bax and downregulate the expression of anti-apoptotic genes such as Bcl-2. Additionally, 1-(4-chlorophenyl)-2-(1-methyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate has been found to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer progression.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-2-(1-methyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate has been found to exhibit several biochemical and physiological effects. In cancer cells, 1-(4-chlorophenyl)-2-(1-methyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate has been found to induce cell cycle arrest and inhibit cell proliferation. 1-(4-chlorophenyl)-2-(1-methyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate has also been found to inhibit angiogenesis, which is the process of new blood vessel formation, and plays a crucial role in cancer growth and metastasis. Furthermore, 1-(4-chlorophenyl)-2-(1-methyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate has been found to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
1-(4-chlorophenyl)-2-(1-methyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate has several advantages for lab experiments, including its high potency and selectivity towards cancer cells. 1-(4-chlorophenyl)-2-(1-methyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate has also been found to exhibit low toxicity towards normal cells, making it a promising candidate for cancer therapy. However, 1-(4-chlorophenyl)-2-(1-methyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate has certain limitations, including its poor solubility in water, which can affect its bioavailability and efficacy. Additionally, the synthesis of 1-(4-chlorophenyl)-2-(1-methyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate can be challenging and requires specialized equipment and expertise.
将来の方向性
There are several future directions for the research on 1-(4-chlorophenyl)-2-(1-methyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate. One potential direction is to investigate the synergistic effects of 1-(4-chlorophenyl)-2-(1-methyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate with other chemotherapeutic agents. Another direction is to explore the use of 1-(4-chlorophenyl)-2-(1-methyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate as a potential treatment for microbial infections. Furthermore, the development of novel formulations and delivery systems for 1-(4-chlorophenyl)-2-(1-methyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of 1-(4-chlorophenyl)-2-(1-methyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate and its potential applications in other diseases.
Conclusion
In conclusion, 1-(4-chlorophenyl)-2-(1-methyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in cancer, inflammation, and microbial infections. The synthesis of 1-(4-chlorophenyl)-2-(1-methyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate involves several steps, and various methods have been reported in the literature. 1-(4-chlorophenyl)-2-(1-methyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate has been found to exhibit potent antitumor activity, anti-inflammatory properties, and antimicrobial activity. However, further research is needed to fully understand the mechanism of action of 1-(4-chlorophenyl)-2-(1-methyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate and its potential applications in other diseases.
科学的研究の応用
1-(4-chlorophenyl)-2-(1-methyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 1-(4-chlorophenyl)-2-(1-methyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate has been found to exhibit potent antitumor activity against several cancer cell lines, including breast, lung, and colon cancer cells. 1-(4-chlorophenyl)-2-(1-methyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate has also been investigated for its anti-inflammatory properties and has shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, 1-(4-chlorophenyl)-2-(1-methyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate has been found to possess antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
[(E)-1-(4-chlorophenyl)-2-(1-methylbenzimidazol-2-yl)ethenyl] 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2N2O2/c1-27-20-5-3-2-4-19(20)26-22(27)14-21(15-6-10-17(24)11-7-15)29-23(28)16-8-12-18(25)13-9-16/h2-14H,1H3/b21-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLHLBHRCPGDGQ-KGENOOAVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C=C(C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C=C(\C3=CC=C(C=C3)Cl)/OC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-1-(4-chlorophenyl)-2-(1-methylbenzimidazol-2-yl)ethenyl] 4-chlorobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



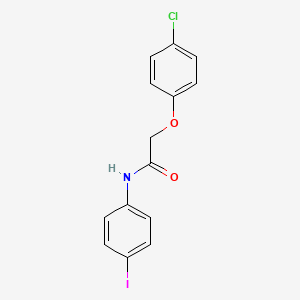
![N',N''-1,2-ethanediylidenebis{2-[(2-methylphenyl)amino]acetohydrazide}](/img/structure/B3869107.png)

![N,N-diethyl-2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3869120.png)

![N-{4-[(6-quinolinylsulfonyl)amino]phenyl}acetamide](/img/structure/B3869126.png)


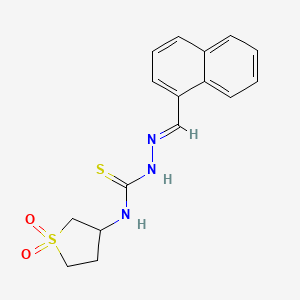
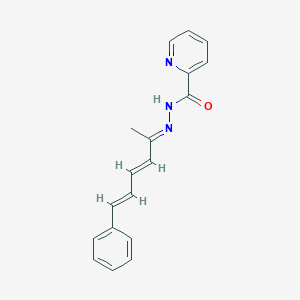

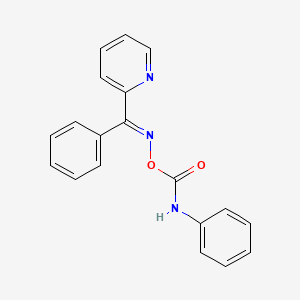

![2-(2-aminophenyl)-5-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3869192.png)